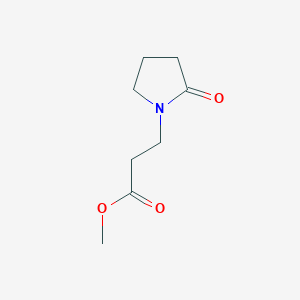

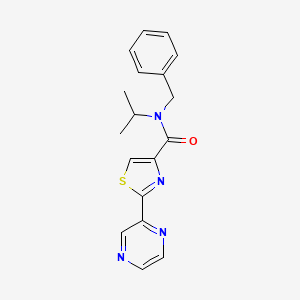

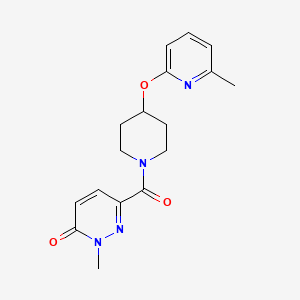

![molecular formula C19H16O5 B2407395 methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 313470-94-9](/img/structure/B2407395.png)

methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a α-pyrone nucleus, forming a two-ring system . The InChI code for this compound is 1S/C18H14O5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3,(H,20,21) .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds similar to “methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” have been synthesized and tested for their in vitro antimicrobial activity . These compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Anti-inflammatory Activity

In a study, a compound similar to “this compound” was synthesized and its in vitro anti-inflammatory activity was evaluated . The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests potential applications of “this compound” in cancer research .

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV activities . This indicates that “this compound” could potentially be used in HIV research .

Antifungal Activity

Coumarin derivatives have been found to have antifungal properties . This suggests that “this compound” could be used in research related to fungal infections .

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests potential applications of “this compound” in research related to oxidative stress and aging .

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities. Given the known activities of coumarin derivatives, this compound could potentially be studied for its antimicrobial, anti-inflammatory, and antiviral effects . Additionally, its potential applications in the design of smart materials could also be explored .

Mecanismo De Acción

Target of Action

Similar compounds, such as coumarin derivatives, have been known to exhibit antimicrobial activity , suggesting that their targets could be bacterial cells or specific enzymes within these cells.

Mode of Action

Coumarin derivatives have been reported to inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that “methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” might interact with its targets, leading to the inhibition of essential cellular processes.

Biochemical Pathways

If the compound acts by inhibiting bacterial dna gyrase as suggested by the mode of action of similar compounds , it would affect the DNA replication pathway in bacteria, leading to the inhibition of bacterial growth.

Propiedades

IUPAC Name |

methyl 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12-9-18(20)24-17-10-15(7-8-16(12)17)23-11-13-3-5-14(6-4-13)19(21)22-2/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPOYYSOOKSTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

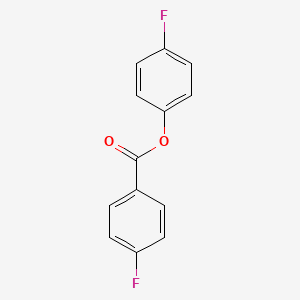

![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)

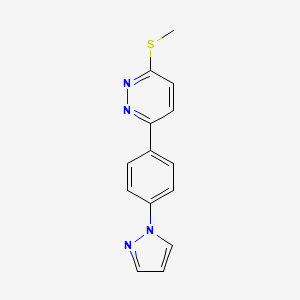

![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)

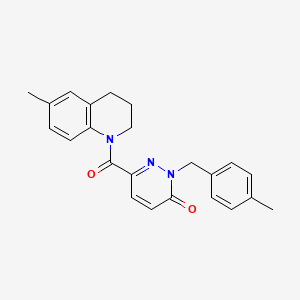

![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)